(E)-Methyl 3-(3,4-difluorophenyl)acrylate
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Description
Scientific Research Applications
Corrosion Inhibition
Poly((E)-(1-(5-(4-(3-(4-chlorophenyl)-3-oxoprop-1-enyl)phenoxy)pentyl)-1H-1,2,3-triazol-4-yl)methyl acrylate) and its derivatives have been synthesized and evaluated for their corrosion inhibition properties. These polymers exhibit significant efficiency in protecting mild steel in hydrochloric acid medium, demonstrating the utility of acrylate-based polymers in corrosion resistance applications (Baskar et al., 2014).
Gas Filtration and Waste Treatment
Studies have shown that acrylate derivatives, like methyl acrylate, can be effectively utilized in biotrickling filters for the removal of toxic waste gases, thereby contributing to environmental protection efforts. The efficiency of these systems in treating methyl acrylate waste gas has been explored, highlighting their potential in industrial waste gas treatment processes (Wu et al., 2016).
Enhancing Material Properties
The incorporation of fluorinated acrylates and methacrylates, which may include derivatives similar to (E)-Methyl 3-(3,4-difluorophenyl)acrylate, into polymers has been investigated for their impact on thermal, photochemical, and hydrolytic stability. These studies reveal that fluorinated groups within acrylates can significantly modify and improve the degradation pathways of polymers, making them suitable for applications requiring high durability and stability (Signori et al., 2006).
Drug Delivery and Controlled Release
Acrylate-based polymers have been studied for their potential in creating pH-switchable nanostructures, capable of encapsulating and releasing therapeutic agents in a controlled manner. This application is particularly relevant in the field of drug delivery, where the controlled release of medications can significantly enhance therapeutic outcomes (Doncom et al., 2012).
Properties
IUPAC Name |
methyl (E)-3-(3,4-difluorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6H,1H3/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOUEZAMZJVMKH-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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